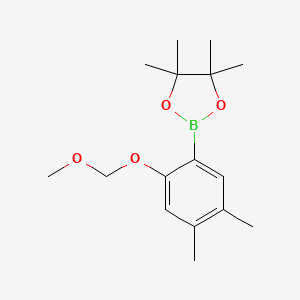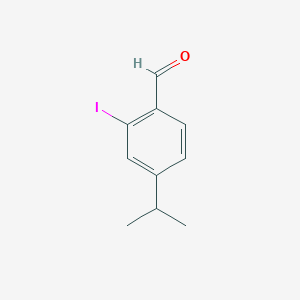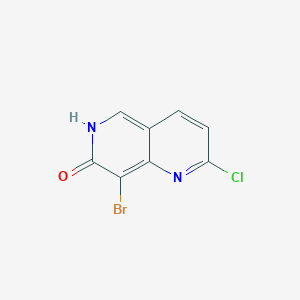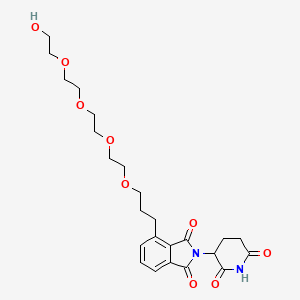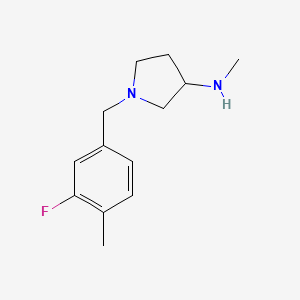
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine is a compound that belongs to the class of imidazolium salts It is characterized by the presence of mesityl groups and a trimethylsilyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine typically involves the reaction of mesityl-substituted imidazole with trimethylsilyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Mesityl-imidazole+Trimethylsilyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolium salts.
Reduction: Reduction reactions can lead to the formation of imidazolidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include imidazolium salts, imidazolidine derivatives, and various substituted imidazole compounds.
Scientific Research Applications
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other imidazole derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The mesityl groups provide steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimesityl-2-imidazolidinone
- 1,3-Dimesityl-2-imidazolium chloride
- 1,3-Dimesityl-2-imidazolidine
Uniqueness
1,3-Dimesityl-N-(trimethylsilyl)-1,3-dihydro-2H-imidazol-2-imine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific chemical characteristics.
Properties
Molecular Formula |
C24H33N3Si |
|---|---|
Molecular Weight |
391.6 g/mol |
IUPAC Name |
1,3-bis(2,4,6-trimethylphenyl)-N-trimethylsilylimidazol-2-imine |
InChI |
InChI=1S/C24H33N3Si/c1-16-12-18(3)22(19(4)13-16)26-10-11-27(24(26)25-28(7,8)9)23-20(5)14-17(2)15-21(23)6/h10-15H,1-9H3 |
InChI Key |
DHUDFVWUSDYRSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN(C2=N[Si](C)(C)C)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


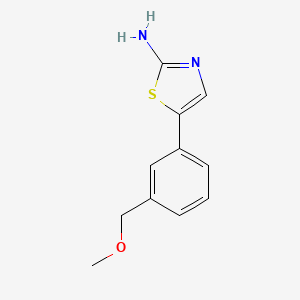
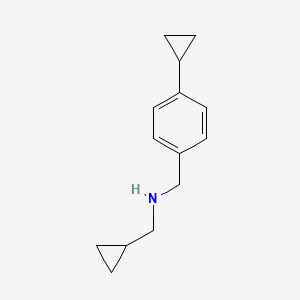
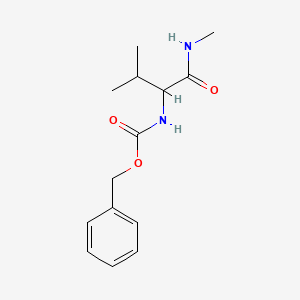

![2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxylic acid](/img/structure/B14772421.png)
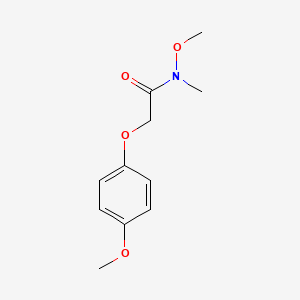
![3-[(E)-[(3-bromophenyl)methylidene]amino]-2,5,6-trimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B14772436.png)
![2-amino-N-[(3-cyanophenyl)methyl]-N-methylpropanamide](/img/structure/B14772445.png)
